(-)-Ephedrinium

説明

Structure

3D Structure

特性

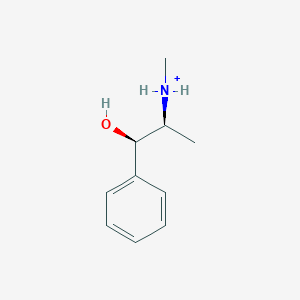

分子式 |

C10H16NO+ |

|---|---|

分子量 |

166.24 g/mol |

IUPAC名 |

[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m0/s1 |

InChIキー |

KWGRBVOPPLSCSI-WPRPVWTQSA-O |

SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]C |

異性体SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C |

正規SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]C |

製品の起源 |

United States |

Foundational & Exploratory

(-)-Ephedrinium: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ephedrine, a naturally occurring sympathomimetic amine, and its ammonium form, (-)-ephedrinium, continue to be of significant interest in pharmaceutical research and development due to their physiological effects and potential as chiral synthons. This technical guide provides an in-depth overview of the synthesis and characterization of this compound salts. It details established synthetic methodologies, including reductive amination and chiral resolution, and outlines comprehensive characterization techniques. This document is intended to serve as a core resource for researchers, chemists, and drug development professionals working with this compound.

Introduction

(-)-Ephedrine, with the IUPAC name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol, is a phenethylamine alkaloid.[1] Its biological activity is intrinsically linked to its stereochemistry. The formation of this compound salts is a common strategy to improve the compound's stability, solubility, and handling properties for pharmaceutical applications. The synthesis of stereochemically pure this compound is a critical step in both its therapeutic use and its application as a chiral auxiliary in asymmetric synthesis.

Synthesis of this compound Salts

The synthesis of this compound salts can be approached through two primary strategies: direct synthesis of the desired enantiomer or synthesis of a racemic mixture followed by chiral resolution.

Stereoselective Synthesis via Reductive Amination

A common and efficient method for the stereoselective synthesis of (-)-ephedrine is the reductive amination of (R)-phenylacetylcarbinol ((R)-PAC).[2][3] (R)-PAC can be produced via biotransformation of benzaldehyde using yeast.[4]

Experimental Protocol: Synthesis of (-)-Ephedrine Hydrochloride from (R)-Phenylacetylcarbinol [2]

-

Reaction Setup: To a solution of (R)-phenylacetylcarbinol in toluene, a 40% aqueous solution of methylamine is added.

-

Hydrogenation: The mixture is hydrogenated in the presence of a 5% platinum on carbon catalyst at a temperature of 30-55 °C and a hydrogen pressure of 2-4 kg/cm ². The reaction is monitored by gas chromatography until the consumption of hydrogen ceases.

-

Catalyst Removal: The reaction mixture is cooled, and the platinum catalyst is filtered off.

-

Extraction: Water is added to the filtrate, and the pH is adjusted to approximately 2.0 with hydrochloric acid. The aqueous layer containing the this compound chloride is separated.

-

Isolation and Recrystallization: The aqueous layer is concentrated under reduced pressure. The precipitated product is isolated using acetone. The crude (-)-ephedrine hydrochloride is then recrystallized from water to yield a white crystalline solid.

Chiral Resolution of Racemic Ephedrine

An alternative route involves the synthesis of a racemic mixture of ephedrine, followed by resolution using a chiral resolving agent, such as mandelic acid.[5][6] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.

Experimental Protocol: Chiral Resolution of (±)-Ephedrine using (R)-(-)-Mandelic Acid [5][7][8]

-

Salt Formation: A solution of (±)-ephedrine and (R)-(-)-mandelic acid is prepared in 95% ethanol. The mixture is allowed to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate].

-

Isolation of Diastereomeric Salt: The precipitated white solid is collected by vacuum filtration.

-

Recrystallization (Optional but Recommended): The purity of the diastereomeric salt can be enhanced by recrystallization from a suitable solvent like methanol.[7]

-

Liberation of (-)-Ephedrine: The purified diastereomeric salt is neutralized with a strong acid, such as 6 M HCl.

-

Extraction: The liberated free base, (-)-ephedrine, is extracted from the aqueous solution using an organic solvent like tert-butyl methyl ether (TBME).

-

Isolation of (-)-Ephedrine: The organic extracts are combined, dried, and the solvent is removed by rotary evaporation to yield the optically pure (-)-ephedrine.

-

Formation of this compound Salt: The purified (-)-ephedrine can then be dissolved in a suitable solvent and treated with an acid (e.g., HCl in ethanol) to precipitate the desired this compound salt.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound salts.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[9][10][11] The chemical shifts and coupling constants provide detailed information about the molecular structure. Spectra are typically recorded in solvents like CDCl₃ or D₂O.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[9] Characteristic peaks for the hydroxyl, amine, and aromatic groups can be observed.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

Crystallographic and Physical Methods

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the this compound salt, confirming its absolute stereochemistry.[9]

-

Melting Point Analysis: The melting point is a key physical property used to assess the purity of the synthesized salt. The melting point of the diastereomeric salt can also be used to monitor the success of the chiral resolution.[5][8]

-

Polarimetry: The specific optical rotation is measured to determine the enantiomeric purity of the final product.[2]

Quantitative Data Summary

| Parameter | (-)-Ephedrine Hydrochloride | Reference |

| Molecular Formula | C₁₀H₁₆ClNO | [9] |

| Molecular Weight | 201.69 g/mol | [9] |

| Appearance | White crystalline solid | [2] |

| Specific Optical Rotation | (-) 32.4° | [2] |

| Purity (by HPLC) | > 99.5% | [2] |

| Enantiomeric Excess (ee) | 99.5% | [2] |

| Diastereomeric Salt | Melting Point | Reference |

| Crude [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] | 160-165 °C | [8] |

| Recrystallized [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate] | 168–170 °C | [5] |

Signaling Pathway of Ephedrine

Ephedrine exerts its physiological effects primarily through its interaction with the adrenergic system. It acts as a sympathomimetic agent with both direct and indirect mechanisms of action.[12][13][14][15][16]

-

Indirect Action: The principal mechanism involves the release of norepinephrine from presynaptic nerve terminals.[13][15][17]

-

Direct Action: Ephedrine also directly stimulates α- and β-adrenergic receptors.[12][14][16]

A specific signaling pathway induced by ephedrine involves the β-adrenergic receptor, leading to the expression of Thioredoxin-1 (Trx-1) through a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and dopamine- and cyclic AMP-regulated phosphoprotein (DARPP-32).[18]

Visualizations

Caption: Synthetic routes to this compound Hydrochloride.

Caption: Workflow for the chiral resolution of (±)-ephedrine.

Caption: Ephedrine-induced Trx-1 expression signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound salts. The methodologies presented, including stereoselective synthesis and chiral resolution, offer robust pathways to obtaining this important pharmaceutical compound. The characterization techniques outlined are essential for ensuring the quality, purity, and desired stereochemistry of the final product. The elucidation of its signaling pathways further enhances the understanding of its pharmacological effects. This comprehensive resource is intended to support the ongoing research and development efforts in the pharmaceutical sciences.

References

- 1. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ephedrine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Resolution of ephedrine in supercritical CO(2): A novel technique for the separation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. (1r, 2s)-(-)-Ephedrine hydrochloride | C10H16ClNO | CID 11790256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 13. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]

- 14. droracle.ai [droracle.ai]

- 15. Ephedrine - BioPharma Notes [biopharmanotes.com]

- 16. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Ephedrine - Wikipedia [en.wikipedia.org]

- 18. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Ephedrinium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (-)-Ephedrinium, the protonated form of the naturally occurring sympathomimetic amine, (-)-ephedrine. The information presented herein is intended to support research, development, and quality control activities involving this compound and its common salt forms.

Chemical Identity and Structure

This compound is the conjugate acid of (-)-ephedrine, formed by the protonation of the secondary amine group. It is a chiral molecule with two stereocenters, existing as the (1R,2S) enantiomer. The systematic IUPAC name for the cation is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium.

Chemical Structure:

-

Molecular Formula: C₁₀H₁₆NO⁺

-

Molecular Weight: 166.24 g/mol [1]

-

CAS Number for (-)-Ephedrine: 299-42-3

The structural integrity and stereochemistry of this compound are crucial for its biological activity. It is commonly available and utilized in its salt forms, primarily as the hydrochloride and sulfate salts, which exhibit enhanced stability and solubility.

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of (-)-ephedrine and its hydrochloride and sulfate salts for ease of comparison.

Table 1: General Physical and Chemical Properties of (-)-Ephedrine and its Salts

| Property | (-)-Ephedrine (Free Base) | This compound Hydrochloride | This compound Sulfate |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO·HCl | (C₁₀H₁₅NO)₂·H₂SO₄ |

| Molecular Weight | 165.24 g/mol | 201.69 g/mol [2][3][4] | 428.54 g/mol |

| Appearance | Waxy solid, crystals, or granules[5] | White, needle-like crystals or crystalline powder[6] | White microcrystalline powder |

Table 2: Thermal and Spectroscopic Properties

| Property | (-)-Ephedrine (Free Base) | This compound Hydrochloride | This compound Sulfate |

| Melting Point | 37-39 °C (anhydrous)[7][8]; 40 °C (hemihydrate)[6] | 217-220 °C[6] | ~247 °C (decomposes) |

| Boiling Point | 255 °C[7][8] | Not applicable (decomposes) | Not applicable (decomposes) |

| Specific Rotation [α] | -41° (c=5, 1M HCl)[7][8][9][10] | -33.0° to -35.5°[11] | -30.0° to -32.5° |

Table 3: Solubility and Dissociation Properties

| Property | (-)-Ephedrine (Free Base) | This compound Hydrochloride | This compound Sulfate |

| Water Solubility | 50 g/L at 20°C | Freely soluble[11][12] | Freely soluble[5] |

| Ethanol Solubility | Soluble | Soluble[11][12] | Sparingly soluble |

| Ether Solubility | Soluble | Insoluble[6][12] | Practically insoluble[13] |

| Chloroform Solubility | Soluble | Insoluble[6] | Very slightly soluble[13] |

| pKa (of conjugate acid) | 9.6[14] | Not applicable | Not applicable |

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of this compound and its salts.

Melting Point Determination

The melting point is determined using the capillary method. A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the substance is recorded as the melting point.

Boiling Point Determination

For the free base, the boiling point is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For the salt forms, a boiling point is not applicable as they decompose upon strong heating.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of (-)-ephedrine is determined by potentiometric titration.[2][15][16] A solution of the free base is titrated with a standardized acid solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Solubility Determination

The equilibrium solubility is determined by the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

Specific Rotation Measurement

The specific rotation is measured using a polarimeter. A solution of the compound of known concentration is prepared in a specified solvent (e.g., 1M HCl). The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature. The specific rotation is then calculated using the observed rotation, the concentration, and the path length of the polarimeter tube.[17]

Crystal Structure Determination by X-ray Crystallography

The three-dimensional arrangement of atoms in the crystalline state of this compound salts is determined by single-crystal X-ray diffraction.[18][19][20] A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.

Chemical Stability Assessment

The chemical stability of this compound is evaluated using a stability-indicating HPLC method.[1][21][22][23][24] Solutions of the compound are subjected to various stress conditions, such as heat, light, acid, base, and oxidation. At specified time points, samples are analyzed by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through a dual mechanism as a sympathomimetic agent. It acts both directly as an agonist at α- and β-adrenergic receptors and indirectly by promoting the release of norepinephrine from sympathetic neurons.[25][26][27][28][29] This leads to a cascade of downstream signaling events.

Direct Adrenergic Receptor Activation

As a direct agonist, this compound binds to and activates adrenergic receptors, which are G-protein coupled receptors (GPCRs).[25][30]

-

α-Adrenergic Receptors: Activation of α₁-receptors, coupled to Gq proteins, leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and protein kinase C (PKC) activation, leading to smooth muscle contraction. Activation of α₂-receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors: Activation of β-receptors, coupled to Gs proteins, stimulates adenylyl cyclase, resulting in an increase in cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and bronchodilation.[3][4]

Indirect Sympathomimetic Action

This compound also acts as an indirect sympathomimetic by entering sympathetic nerve terminals and displacing norepinephrine from storage vesicles into the synaptic cleft. The increased concentration of norepinephrine in the synapse leads to a more pronounced activation of adrenergic receptors.

Signaling Pathway Diagrams

Caption: Dual mechanism of this compound action.

References

- 1. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Ephedrine CAS#: 299-42-3 [m.chemicalbook.com]

- 9. EPHEDRINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. The specific rotation of naturally occurring ephedrine, shown in Problem .. [askfilo.com]

- 11. drugfuture.com [drugfuture.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Ephedrine (PIM 209) [inchem.org]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. 17 salts of ephedrine: crystal structures and packing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijpsr.com [ijpsr.com]

- 22. tandfonline.com [tandfonline.com]

- 23. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 24. ijapbjournal.com [ijapbjournal.com]

- 25. youtube.com [youtube.com]

- 26. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 27. droracle.ai [droracle.ai]

- 28. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]

- 29. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 30. Adrenergic receptor - Wikipedia [en.wikipedia.org]

(-)-Ephedrinium: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ephedrinium, the protonated form of the naturally occurring sympathomimetic amine (-)-ephedrine, is a chiral molecule of significant interest in medicinal chemistry and pharmacology. Its stereochemistry plays a crucial role in its biological activity, influencing its interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of the this compound cation, presenting key structural data, experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

Molecular Structure and Stereochemistry

This compound is the conjugate acid of (-)-ephedrine, formed by the protonation of the secondary amine group. The systematic IUPAC name for the this compound cation is [(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium. Its chemical formula is C₁₀H₁₆NO⁺.

The stereochemistry of this compound is defined by two chiral centers at the C1 and C2 positions of the propanol backbone. In this compound, these centers have the (1R,2S) configuration. This specific spatial arrangement of the hydroxyl and methylamino groups relative to the phenyl ring is critical for its pharmacological profile. The presence of these two stereocenters gives rise to four possible stereoisomers: (1R,2S)- and (1S,2R)-ephedrine (enantiomers), and (1S,2S)- and (1R,2R)-pseudoephedrine (diastereomers).

Visualization of the Molecular Structure

The Discovery and Natural Sources of Ephedrine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedrine alkaloids, a class of phenylpropylamino compounds, have a long and storied history, from their use in traditional Chinese medicine to their isolation and characterization in the late 19th century. This technical guide provides an in-depth exploration of the discovery and natural sources of these significant bioactive molecules. It details the historical milestones, the primary botanical sources within the Ephedra genus, and the quantitative distribution of major alkaloids across various species. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantification of ephedrine alkaloids, alongside a visualization of their proposed biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

A Rich History: The Discovery of Ephedrine Alkaloids

The use of plants from the Ephedra genus dates back thousands of years in traditional Chinese medicine, where the herb, known as Ma Huang, was used to treat conditions like asthma, bronchitis, and the common cold.[1][2] The plant was referenced in foundational texts of Chinese medicine for its ability to induce perspiration and alleviate respiratory symptoms.[2]

The modern scientific investigation into the active principles of Ephedra began in the late 19th century. In 1885, Japanese chemist Nagai Nagayoshi successfully isolated the pure alkaloid ephedrine from Ephedra vulgaris.[3][4] This marked a pivotal moment in understanding the plant's pharmacological effects.[3] Despite this initial discovery, ephedrine remained largely obscure in the Western world until the 1920s, when it was "rediscovered" by K.K. Chen and Carl Schmidt.[3][5] Their research elucidated its adrenaline-like sympathomimetic actions, leading to its widespread adoption as an effective oral treatment for asthma.[3][5]

In 1893, Nagai also synthesized methamphetamine from ephedrine, and in 1919, his student, Akira Ogata, developed a method to produce it in crystalline form.[6][7] This highlights the long history of the chemical modification of these natural products.

Natural Sources of Ephedrine Alkaloids

The primary natural sources of ephedrine alkaloids are plants belonging to the genus Ephedra, which encompasses approximately 40-65 species of gymnosperm shrubs.[8][9] These plants are typically found in arid and semi-arid regions of Asia, Europe, North America, and South America.[10]

Not all Ephedra species contain significant amounts of ephedrine-type alkaloids. The most commercially important species for alkaloid extraction are of Asian origin, including Ephedra sinica (Ma Huang), Ephedra equisetina, and Ephedra intermedia.[11][12] North American species, such as Ephedra nevadensis (Mormon Tea), generally contain little to no ephedrine.[11]

The primary alkaloids present are ephedrine and pseudoephedrine, with smaller quantities of norephedrine, norpseudoephedrine, methylephedrine, and methylpseudoephedrine.[13] The total alkaloid content and the ratio of the individual alkaloids can vary significantly depending on the species, geographical location, and even the season of harvest.[11][14]

Quantitative Data on Alkaloid Content in Ephedra Species

The following table summarizes the quantitative data on the ephedrine and pseudoephedrine content in various Ephedra species, as determined by different analytical methods.

| Ephedra Species | Ephedrine (mg/g dry weight) | Pseudoephedrine (mg/g dry weight) | Total E + PE (mg/g dry weight) | Analytical Method | Reference |

| E. major | 18.2 | 2.6 | 20.8 | UPLC-UV | [7] |

| E. distachya subsp. helvetica | 20.8 | Not specified | 20.8 | UPLC-UV | [15] |

| E. monosperma | 13.5 | 21.2 | 34.7 | UPLC-UV | [15] |

| E. fragilis | 1.1 | 0.2 | 1.3 | UPLC-UV | [7] |

| E. foeminea | Not Detected | Not Detected | Not Detected | UPLC-UV | [7] |

| E. alata | Not specified | Not specified | Not specified | UPLC-UV | [15] |

| E. altissima | Not Detected | Not Detected | Not Detected | HPLC-UV | |

| E. foliata | Not specified | Not specified | Not specified | HPLC-UV | |

| E. saxatilis | 8.4 - 18.7 (0.84% - 1.87%) | 7.0 - 11.0 (0.7% - 1.1%) | 18.6 - 27.3 (1.86% - 2.73%) | UHPLC-MS | [3][16] |

| E. gerardiana | 11.4 - 18.4 (1.14% - 1.84%) | 2.4 - 6.1 (0.24% - 0.61%) | 17.5 - 20.8 (1.75% - 2.08%) | UHPLC-MS | [3] |

| E. intermedia | 6.2 | 10.3 | 16.5 | HPLC | [2] |

| E. equisetina | Not specified | Not specified | 27.08 (2.708%) (total alkaloids) | HPLC | |

| E. sinica | 4.33 | Not specified | 13.65 (1.365%) (total alkaloids) | 1H-NMR / HPLC | [8] |

Note: The values presented are averages or ranges from the cited studies and can vary based on the specific plant material and analytical conditions.

Experimental Protocols

Extraction and Isolation of Ephedrine Alkaloids

The following is a representative protocol for the solvent extraction of ephedrine alkaloids from dried Ephedra plant material.

Objective: To extract and isolate crude ephedrine alkaloids from dried and powdered Ephedra stems.

Materials and Equipment:

-

Dried and powdered Ephedra plant material (e.g., E. sinica)

-

Ethanol (30-50%) or Methanol

-

Dichloromethane or Chloroform

-

Sodium hydroxide (NaOH) solution or sodium carbonate

-

Hydrochloric acid (HCl)

-

Grinder or mill

-

Soxhlet apparatus or ultrasonic bath or reflux setup

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH indicator strips

-

Glassware (beakers, flasks, etc.)

Methodology:

-

Preparation of Plant Material:

-

The dried aerial parts (stems) of the Ephedra plant are coarsely powdered using a grinder or mill to increase the surface area for extraction.[5]

-

-

Solvent Extraction:

-

Method A: Reflux Extraction: Mix the powdered ephedra herb with 30-50% ethanol in a mass ratio of 1:4 to 1:6 (herb to solvent).[17] Heat the mixture to 75-85°C and reflux for 1.5-2.5 hours.[17] A second extraction on the plant material can be performed for 0.5-1.5 hours to maximize yield.[17]

-

Method B: Ultrasonic Extraction: Place the powdered herb in a flask with a suitable solvent (e.g., methanol or 30-50% ethanol).[18][19] Submerge the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes).[18]

-

Combine the liquid extracts from all extraction cycles.

-

-

Acid-Base Extraction for Purification:

-

Filter the crude extract to remove solid plant material.

-

The resulting filtrate, containing the alkaloids, is then made alkaline (pH 8-14) by the addition of a base such as sodium hydroxide or sodium carbonate.[19] This converts the alkaloid salts into their free base form.

-

The aqueous alkaline solution is then extracted with an immiscible organic solvent like dichloromethane or chloroform in a separatory funnel.[10] The free base alkaloids will partition into the organic layer.

-

Repeat the organic solvent extraction multiple times to ensure complete transfer of the alkaloids.

-

-

Isolation of Crude Alkaloids:

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a crude residue containing the ephedrine alkaloids.

-

-

Further Purification (Optional):

-

The crude alkaloid mixture can be further purified using techniques such as column chromatography or crystallization to isolate individual alkaloids.[20] For example, the difference in solubility of the oxalate salts of ephedrine and pseudo-ephedrine can be used for their separation.

-

Analytical Quantification by HPLC-UV

Objective: To separate and quantify the major ephedrine alkaloids in an extract using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: Symmetry C18 (5 µm, 3.9 x 150 mm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 390:610 v/v) containing o-phosphoric acid (e.g., 0.8 ml) and sodium lauryl sulfate (4.8 g) as an ion-pairing agent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 37°C.

-

Detection Wavelength: 208-210 nm.[21]

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve standards of ephedrine, pseudoephedrine, norephedrine, and other target alkaloids in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations.

-

Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the crude alkaloid extract or finely powdered plant material (e.g., 100 mg).

-

Extract the sample with the mobile phase or a suitable extraction solvent (e.g., 5 mL of a solution containing sodium lauryl sulfate, acetonitrile, phosphoric acid, and water) using sonication for approximately 25 minutes.

-

Centrifuge the extract (e.g., at 10,000 rpm for 5 minutes) and filter the supernatant through a 0.25 µm membrane filter before injection.

-

-

Chromatographic Analysis:

-

Inject the prepared standard solutions and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to each alkaloid based on the retention times of the standards.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration for each standard alkaloid.

-

Determine the concentration of each alkaloid in the sample extract by interpolating its peak area on the calibration curve.

-

Calculate the content of each alkaloid in the original plant material, expressed as mg/g of dry weight.

-

Biosynthesis of Ephedrine Alkaloids

The complete biosynthetic pathway of ephedrine alkaloids in Ephedra species has not been fully elucidated, and not all enzymes have been isolated and characterized.[6][22] However, radiolabeled tracer experiments and the detection of intermediates and enzymatic activities have led to a proposed pathway.[6][11]

The pathway is believed to start from the amino acid L-phenylalanine.[6] Key proposed steps include the formation of a C6-C1 unit (like benzaldehyde or benzoic acid) and its condensation with a C2 unit derived from pyruvate.[11] Recent research suggests an alternative pathway involving the pyridoxal phosphate (PLP)-dependent carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone as a key intermediate, bypassing the previously proposed 1-phenylpropane-1,2-dione.[22] Subsequent reduction and N-methylation steps lead to the various ephedrine alkaloids.[6][23]

References

- 1. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. | Semantic Scholar [semanticscholar.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Frontiers | The effect of high altitude on ephedrine content and metabolic variations in two species of Ephedra [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. From Plant to Potency: A Step-by-Step Guide to Ephedrine Extraction [plantextractwholesale.com]

- 6. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical composition of various Ephedra species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. e-nps.or.kr [e-nps.or.kr]

- 10. samorini.it [samorini.it]

- 11. scribd.com [scribd.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Ephedrine and pseudoephedrine in Ephedra saxatilis on the vertical altitude gradient changed in southern Tibet Plateau, China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical composition of various Ephedra species | Biomolecules and Biomedicine [bjbms.org]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Extraction, isolation & estimation of ephedrine | PPTX [slideshare.net]

- 19. CN1186312C - Method for separating and purifying ephedrine by using weak acid cation exchange resin and macroporous resin - Google Patents [patents.google.com]

- 20. Harnessing the Power of Ma Huang: A Scientific Approach to Ephedrine Extraction and Its Applications [greenskybio.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cris.bgu.ac.il [cris.bgu.ac.il]

An In-depth Technical Guide on the (-)-Ephedrinium Conjugate Acid-Base Relationship

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Ephedrine is a sympathomimetic amine widely utilized for its bronchodilator and pressor effects.[1][2] Its physiological activity and pharmacokinetic profile are intrinsically linked to its acid-base properties. As a weak organic base, (-)-ephedrine exists in equilibrium between its neutral form and its protonated conjugate acid, (-)-ephedrinium.[3][4] This equilibrium is governed by the compound's pKa and the pH of the surrounding environment. Understanding this relationship is critical for drug development, as it dictates the drug's solubility, membrane permeability, and receptor interactions. This document provides a comprehensive overview of the acid-base chemistry of (-)-ephedrine, including quantitative data, experimental protocols for pKa determination, and the physiological implications of its ionization state.

Core Concepts: The (-)-Ephedrine/(-)-Ephedrinium Conjugate Pair

In the Brønsted-Lowry acid-base theory, a conjugate acid-base pair consists of two species that differ by the presence of a single proton (H⁺). (-)-Ephedrine (C₁₀H₁₅NO), a weak base, accepts a proton to form its conjugate acid, this compound (C₁₀H₁₆NO⁺).[3][4]

-

(-)-Ephedrine: The neutral, unprotonated form of the molecule. This form is more lipophilic.

-

This compound: The protonated, cationic form of the molecule.[4] This form is more water-soluble.

The equilibrium between these two species can be represented as follows:

C₁₀H₁₅NO (aq) + H₂O (l) ⇌ C₁₀H₁₆NO⁺ (aq) + OH⁻ (aq)

The basicity of (-)-ephedrine is attributed to the lone pair of electrons on its secondary amine nitrogen atom, which can accept a proton.

Quantitative Data Summary

The acid-base strength of the this compound ion is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value. The pKa is the negative logarithm of the Ka and represents the pH at which the concentrations of the acidic and basic forms are equal.

| Parameter | Value | Description | Reference |

| pKa of this compound | 9.6 | The pH at which 50% of the compound is in its protonated form. | [5] |

| pKa (at 25 °C) | 9.65 | The pKa value at standard room temperature. | [6] |

| Kb of (-)-Ephedrine | 4.0 x 10⁻⁵ | The base dissociation constant for (-)-ephedrine. | [7] |

| Molecular Formula | C₁₀H₁₅NO | Chemical formula for (-)-Ephedrine (Base). | [6] |

| Molecular Formula | C₁₀H₁₆NO⁺ | Chemical formula for this compound (Conjugate Acid). | [4] |

| Molecular Weight | 165.23 g/mol | Molar mass of (-)-Ephedrine. | [6] |

| Molecular Weight | 166.24 g/mol | Molar mass of this compound. | [4] |

Ionization State and the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a weak acid or base at a given pH. For the this compound conjugate acid, the equation is:

pH = pKa + log ( [(-)-Ephedrine] / [this compound] )

This relationship dictates the relative proportions of the two species:

-

At pH < pKa: The this compound (protonated) form predominates.

-

At pH = pKa: The concentrations of this compound and (-)-ephedrine are equal.

-

At pH > pKa: The (-)-ephedrine (neutral) form predominates.

Caption: Ionization state of ephedrine at different pH values.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves titrating a solution of (-)-ephedrine hydrochloride with a strong base and monitoring the pH change.

5.1 Materials and Equipment

-

(-)-Ephedrine hydrochloride (analytical grade)[8]

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

250 mL beaker

5.2 Procedure

-

Preparation: Accurately weigh approximately 100 mg of (-)-ephedrine hydrochloride and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH of the solution.

-

Data Collection: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint: Continue the titration several pH units past the equivalence point, which is characterized by a rapid change in pH.

-

Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (V_eq), which is the midpoint of the steepest portion of the curve.

-

The volume at the half-equivalence point is V_eq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Significance in Drug Development and Physiology

The acid-base relationship of (-)-ephedrine is paramount to its pharmacokinetic and pharmacodynamic properties.

6.1 Absorption and Membrane Permeability Biological membranes are primarily lipid-based. Therefore, the neutral, more lipophilic form of a drug is better able to diffuse across these barriers.

-

Stomach (pH 1-3): With a pH significantly lower than the pKa of this compound (9.6), the drug will be almost exclusively in its protonated, charged form. This limits its absorption from the stomach.

-

Small Intestine (pH 6-7.5): While still below the pKa, the higher pH of the small intestine results in a small but significant fraction of the drug existing in its neutral, absorbable form. The large surface area of the intestine facilitates absorption despite the unfavorable ionization state.

-

Bloodstream (pH 7.4): In the blood, (-)-ephedrine will be predominantly in its protonated, water-soluble this compound form, which is ideal for transport throughout the body.

The urinary excretion of ephedrine is also pH-dependent, with excretion increasing in acidic urine.

Caption: Logical workflow of ephedrine absorption based on ionization.

6.2 Receptor Binding The interaction of (-)-ephedrine with its target adrenergic receptors is also influenced by its ionization state. The cationic this compound form is often crucial for forming ionic bonds with anionic amino acid residues (e.g., aspartate, glutamate) within the receptor's binding pocket, contributing to its sympathomimetic activity.

Conclusion

The conjugate acid-base relationship of this compound is a cornerstone of its chemical identity and pharmacological function. With a pKa of approximately 9.6, its ionization state is highly sensitive to the pH of its environment. This property governs its solubility, absorption, distribution, and target engagement. A thorough understanding of these principles is, therefore, indispensable for professionals in drug discovery and development, enabling the rational design of formulations and the prediction of physiological behavior.

References

- 1. ephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. aces.su.se [aces.su.se]

- 3. Ephedrine, a central nervous system stimulant, is used in - Brown 14th Edition Ch 16 Problem 73a [pearson.com]

- 4. This compound | C10H16NO+ | CID 6922965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ephedrine (PIM 209) [inchem.org]

- 6. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. Ephedrine Hydrochloride | C10H16ClNO | CID 65326 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Frontier of Ephedra Heterocycles: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of heterocyclic compounds derived from Ephedra alkaloids, offering critical insights for researchers and drug development professionals.

The genus Ephedra, a cornerstone of traditional medicine for millennia, is a well-established source of potent alkaloids, most notably ephedrine and pseudoephedrine. While the pharmacological effects of these natural alkaloids are extensively documented, a new frontier in drug discovery is emerging from the synthetic modification of these molecules into novel heterocyclic structures. This technical guide delves into the burgeoning field of Ephedra heterocycles, summarizing their diverse biological activities, providing detailed experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.

Anticancer Activity of Ephedra-Derived Heterocycles

Recent research has illuminated the potential of heterocyclic compounds synthesized from Ephedra alkaloids as promising anticancer agents. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

A summary of the half-maximal inhibitory concentration (IC50) values for various Ephedra-derived heterocycles and related extracts is presented below.

| Compound/Extract | Heterocycle Class | Cancer Cell Line | IC50 Value | Reference |

| 6-methoxy kynurenic acid (from E. foeminea) | Quinoline Alkaloid | MCF-7 (Breast) | 86.9 µg/mL | [1] |

| Ephedra alata extract | Not specified | 4T1 (Breast) | 30 µg/mL (72h) | [2] |

| Imidazolidine-2-thione derivative (Compound 7) | Imidazolidine-2-thione | HepG-2 (Liver) | Not specified, but showed good antiproliferation | [3] |

| Imidazolidine-2-thione derivative (Compound 9) | Imidazolidine-2-thione | HCT-116 (Colon) | 72.46 µg/mL | [4] |

| Thiazolidine-2,4-dione derivative (Compound 22) | Thiazolidine-2,4-dione | MCF-7 (Breast) | 1.21 µM | [5] |

| Thiazolidine-2,4-dione derivative (Compound 22) | HepG2 (Liver) | 2.04 µM | [5] | |

| Thiazolidine-4-carboxylic acid amide (Compound 2e) | Thiazolidine | PC-3 (Prostate), DLD-1 (Colorectal) | Not specified, but induced apoptosis and cell cycle arrest | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[8][9]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Ephedra heterocycle) for a specified duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Incubation: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well.[8][11] Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]

-

Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[8] A reference wavelength (e.g., 630 nm) may be used to reduce background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanism of Action: Apoptosis Induction

Several heterocyclic compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their anticancer activity.

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[1] This can be visualized as a characteristic "ladder" on an agarose gel.

Principle: During apoptosis, endonucleases are activated and cleave DNA at the linker regions between nucleosomes, generating fragments of approximately 180-200 base pairs and multiples thereof.

Procedure:

-

Cell Treatment: Treat cancer cells with the Ephedra heterocycle at a concentration known to induce cytotoxicity.

-

Cell Lysis and DNA Extraction: Harvest the cells and lyse them to release the cellular contents. Extract the DNA using a suitable method, such as phenol-chloroform extraction or a commercial kit.

-

DNA Precipitation: Precipitate the DNA with ethanol.

-

Agarose Gel Electrophoresis: Resuspend the DNA and run it on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye like ethidium bromide and visualize the DNA fragments under UV light.[1]

Antimicrobial Activity of Ephedra-Derived Heterocycles

Synthetic heterocycles derived from Ephedra alkaloids have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Thiazolidin-4-one derivatives | S. aureus | 1.9 - 23.7 | [9] |

| Thiazolidin-4-one derivatives | S. epidermidis | 1.4 - 22.2 | [9] |

| Thiazolidin-4-one derivatives | E. coli | 1.6 - 22.6 | [9] |

| Thiazolidin-4-one derivatives | P. aeruginosa | 0.56 - 22.4 | [9] |

| Thiazolidin-4-one derivatives | A. niger | 7.9 - 22.7 | [9] |

| Thiazolidin-4-one derivatives | A. fumigatus | 2.3 - 24.6 | [9] |

| Oxazolidinone (DuP 721) | Staphylococci | 1 - 4 | [10] |

| Oxazolidinone (DuP 105) | Staphylococci | 4 - 16 | [10] |

| Oxazolidinone (Linezolid) | Anaerobic Gram-positives | 0.25 - 4 | [13] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for the antimicrobial activity of plant extracts and synthetic compounds.[14]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.[14]

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar plate to create a lawn.[14]

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.[14]

-

Compound Application: Add a known concentration of the dissolved Ephedra heterocycle into the wells. Include positive (known antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which Ephedra heterocycles exert their biological effects is crucial for rational drug design and development. While research into the specific mechanisms of synthetic heterocycles is ongoing, studies on the parent alkaloid, ephedrine, provide valuable insights.

Ephedrine-Induced Thioredoxin-1 Expression

Ephedrine has been shown to induce the expression of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation, through a specific signaling cascade.[4][14]

This pathway is initiated by the binding of ephedrine to β-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Dopamine- and cAMP-Regulated Phosphoprotein (DARPP-32).[4] Activated DARPP-32 is implicated in the downstream signaling that leads to increased Trx-1 expression.[4][14] This pathway highlights a potential mechanism for the neuroprotective and other biological effects of ephedrine and may be relevant for its heterocyclic derivatives.

Modulation of Cancer-Related Signaling Pathways

Natural products, including alkaloids, are known to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[15][16] Thiazolidine derivatives, for example, have been shown to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[6] While direct evidence for Ephedra-derived heterocycles modulating these specific pathways is still emerging, it represents a promising area for future investigation.

Conclusion and Future Directions

The synthesis of heterocyclic compounds from Ephedra alkaloids opens up a vast chemical space for the discovery of novel therapeutic agents. The data presented in this guide demonstrate the potential of these compounds in oncology and infectious diseases. Future research should focus on:

-

Expansion of Chemical Libraries: Synthesizing a broader range of Ephedra heterocycles to explore structure-activity relationships more comprehensively.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent heterocyclic derivatives.

-

In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicological profiles of lead compounds in preclinical animal models.

By leveraging the unique chemical scaffold of Ephedra alkaloids, the development of novel heterocyclic drugs holds significant promise for addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. A New Highlight of Ephedra alata Decne Properties as Potential Adjuvant in Combination with Cisplatin to Induce Cell Death of 4T1 Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. In vitro anticancer, anti-inflammatory, and antioxidant potentials of Ephedra aphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. | Semantic Scholar [semanticscholar.org]

Initial Toxicity Screening of Ephedrine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and foundational data for the initial toxicity screening of ephedrine and its related compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct preliminary safety assessments. This document summarizes key toxicity data, details essential experimental protocols, and visualizes the underlying toxicological signaling pathways.

Acute Systemic Toxicity

Acute toxicity studies are fundamental in determining the potential hazards of a single dose of a substance. The median lethal dose (LD50) is a critical metric derived from these studies, representing the dose at which 50% of the test population is expected to die.

Data Presentation: Acute Oral Toxicity of Ephedrine

The following table summarizes the acute oral toxicity of ephedrine and its sulfate salt in various rodent models.

| Compound | Species | Sex | Route of Administration | LD50 |

| l-Ephedrine | Rat | - | Oral | 600 mg/kg |

| Ephedrine Sulfate | Rat | - | Oral | 404 mg/kg |

| Ephedrine Sulfate | Mouse | Male | Oral | 812 mg/kg |

| Ephedrine Sulfate | Rabbit | - | Oral | 825 mg/kg |

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is based on the OECD Guideline 423 for the Acute Toxic Class Method, which allows for the classification of a substance's toxicity with a reduced number of animals.[1]

1.2.1 Animals and Housing:

-

Species: Wistar rats are commonly used.[2]

-

Health Status: Use healthy, young adult animals of a single sex (typically females, as they are often slightly more sensitive).[1]

-

Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.[3]

1.2.2 Dosing and Observation:

-

Fasting: Withhold food overnight for at least 16 hours before administration of the test substance.[4]

-

Dose Administration: Administer ephedrine or its salt as a single oral dose by gavage. The volume administered should be calculated based on the animal's fasted body weight.[3]

-

Dose Levels: The test is conducted in a stepwise procedure using defined dose levels (e.g., 300 mg/kg and 2000 mg/kg). The starting dose is selected based on available information.[4]

-

Observation Period: Observe animals closely for clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days thereafter.[2][4]

-

Clinical Signs: Record any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Record individual animal body weights shortly before dosing and weekly thereafter.[4]

1.2.3 Necropsy:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.[3]

1.2.4 Data Analysis:

-

The LD50 is determined based on the number of mortalities at each dose level, according to the OECD 423 guidelines.[2][4]

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for determining the concentration at which a substance is toxic to cultured cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Data Presentation: Cytotoxicity of Ephedrine

The following table presents the cytotoxic effects of ephedrine and related extracts on different cell lines.

| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 / Effect |

| Ephedrine | Human Lymphocytes | MTT | 24-72 hr | Low cytotoxicity |

| Ephedra alata Crude Extract | MDA-MB-231 (Breast Cancer) | MTT | 72 hr | 50.11% cell death at 75 µg/mL |

| Ephedra alata Crude Extract | MDA-MB-231 (Breast Cancer) | MTT | 24 hr | 50.63% inhibition at 15 µg/mL |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

2.2.1 Cell Culture and Treatment:

-

Cell Lines: Plate cells (e.g., human lymphocytes, cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).

-

Incubation: Incubate the cells for 6 to 24 hours to allow for attachment and recovery.

-

Treatment: Expose the cells to a range of concentrations of the ephedrine compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated control wells.[6]

2.2.2 MTT Assay Procedure:

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., detergent reagent, DMSO) to each well to dissolve the formazan crystals.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours, or until all crystals are dissolved.

2.2.3 Data Acquisition and Analysis:

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the ephedrine compound.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a substance. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Alkaline Comet Assay

The alkaline Comet assay is widely used to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[7]

3.1.1 Cell Preparation and Treatment:

-

Cell Source: Isolate cells of interest (e.g., human peripheral blood lymphocytes).[7]

-

Treatment: Treat the cell suspension with various concentrations of the ephedrine compound for a specific duration (e.g., 1 hour at 37°C). Include a negative control (solvent) and a positive control.[7]

3.1.2 Slide Preparation and Lysis:

-

Embedding: Mix the treated cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[7]

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration and detergents) and incubate overnight at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.[7]

3.1.3 DNA Unwinding and Electrophoresis:

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH electrophoresis buffer (e.g., pH > 13) for a period (e.g., 30 minutes) to allow the DNA to unwind.[7]

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 30 minutes). Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.[7]

3.1.4 Neutralization, Staining, and Visualization:

-

Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[7]

-

Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide).[7]

-

Visualization: Observe the slides under a fluorescence microscope.

3.1.5 Data Analysis:

-

Capture images of the "comets" and analyze them using specialized software.

-

The extent of DNA damage is typically quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Key Signaling Pathways in Ephedrine Toxicity

The toxic effects of ephedrine are mediated through various signaling pathways, leading to organ-specific toxicities.

Cardiotoxicity Signaling Pathway

Ephedrine-induced cardiotoxicity is often associated with its sympathomimetic effects, primarily through the activation of adrenergic receptors.

Caption: Ephedrine-induced cardiotoxicity via β-adrenergic receptor signaling.

Neurotoxicity Signaling Pathway

The neurotoxic effects of ephedrine are linked to its influence on dopaminergic neurotransmission.

Caption: Ephedrine's impact on dopaminergic signaling leading to neurotoxicity.

Hepatotoxicity Signaling Pathway

Ephedrine-induced liver injury can involve the TGF-β/Smad signaling pathway, leading to oxidative stress and inflammation.[8]

Caption: TGF-β/Smad pathway in ephedrine-induced hepatotoxicity.

General Experimental Workflow for Initial Toxicity Screening

The following diagram illustrates a typical workflow for the initial toxicity screening of a compound like ephedrine.

Caption: A generalized workflow for initial toxicity screening.

Summary and Recommendations

The initial toxicity screening of ephedrine compounds reveals a multifaceted toxicological profile that necessitates a systematic and multi-pronged assessment approach. The data presented herein indicate that ephedrine possesses moderate acute toxicity and raises concerns regarding cytotoxicity and genotoxicity, which warrant further investigation. The elucidated signaling pathways for cardiotoxicity, neurotoxicity, and hepatotoxicity provide a mechanistic basis for these adverse effects and highlight potential targets for future toxicological studies.

For a comprehensive initial toxicity assessment, it is recommended to expand upon the foundational assays presented in this guide. This should include a broader panel of cell lines for cytotoxicity testing to assess cell-type specific effects, and additional genotoxicity assays, such as the Ames test for mutagenicity and an in vitro micronucleus test for chromosomal damage. Furthermore, mechanistic studies employing techniques like transcriptomics and proteomics can provide deeper insights into the molecular initiating events and adverse outcome pathways associated with ephedrine toxicity. The integration of in silico modeling and simulation can also aid in predicting the toxic potential of related ephedrine compounds and prioritizing them for further testing. This structured and integrated approach will enable a more robust and informed risk assessment for this class of compounds in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. scispace.com [scispace.com]

- 8. Ephedrine causes liver toxicity in SD rats via oxidative stress and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ephedrine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of ephedrine and its analogues. The document summarizes quantitative data on receptor binding and functional activity, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

Ephedrine, a naturally occurring sympathomimetic amine from the Ephedra species, and its synthetic and natural analogues have a long history of medicinal use, primarily for their bronchodilatory and decongestant properties.[1] Their pharmacological effects are complex, stemming from a combination of direct and indirect actions on the adrenergic system.[2] This guide delves into the nuanced pharmacological profiles of key ephedrine analogues, providing researchers and drug development professionals with essential data and methodologies for their evaluation.

The primary mechanisms of action for ephedrine analogues involve:

-

Direct agonism/antagonism at adrenergic receptors: Directly binding to and activating or blocking alpha (α) and beta (β) adrenergic receptors.[3]

-

Indirect sympathomimetic action: Promoting the release of norepinephrine (NE) from presynaptic nerve terminals by acting as substrates for the norepinephrine transporter (NET).[2][4]

This guide will explore the structure-activity relationships that govern the potency and efficacy of these compounds at their various molecular targets.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), potencies (EC50), and functional activities of common ephedrine analogues at adrenergic receptors and monoamine transporters.

Table 1: Binding Affinities (Ki) and Functional Activities of Ephedrine Analogues at α-Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, μM) | Functional Activity |

| (-)-Ephedrine (1R,2S) | α1A | >10 | Antagonist |

| α1B | >10 | Antagonist | |

| α1D | >10 | Antagonist | |

| α2A | 4.8 ± 0.6 | Antagonist | |

| α2B | >10 | Antagonist | |

| α2C | 6.2 ± 0.8 | Antagonist | |

| (+)-Pseudoephedrine (1S,2S) | α2A | 25 ± 3 | Antagonist |

| α2C | 30 ± 4 | Antagonist | |

| (-)-Norephedrine (1R,2S) | α2A | 3.5 ± 0.5 | Antagonist |

| α2C | 4.1 ± 0.6 | Antagonist | |

| N-Methylephedrine | α2A | 15 ± 2 | Antagonist |

| α2C | 18 ± 2 | Antagonist |

Data sourced from Ma et al., 2007.[1][5] Ephedrine isomers and analogues generally exhibit weak binding affinity and act as antagonists at α-adrenergic receptors.[6][7] The blockade of presynaptic α2A and α2C receptors may contribute to their overall pharmacological effects.[6][7]

Table 2: Functional Potency (EC50) and Efficacy of Ephedrine Isomers at β-Adrenergic Receptors

| Compound | Receptor Subtype | Potency (EC50, μM) | Maximal Response (% of Isoproterenol) |

| (-)-Ephedrine (1R,2S) | β1 | 0.5 | 68 |

| β2 | 0.36 | 78 | |

| β3 | 45 | 31 (partial agonist) | |

| (+)-Ephedrine (1S,2R) | β1 | 72 | 66 |

| β2 | 106 | 22 | |

| (+)-Pseudoephedrine (1S,2S) | β1 | 309 | 53 |

| β2 | 10 | 47 | |

| (-)-Pseudoephedrine (1R,2R) | β1 | 1122 | 53 |

| β2 | 7 | 50 |

Data sourced from Vansal and Feller, 1999.[8] (-)-Ephedrine (1R,2S) is the most potent of the four isomers at all three human β-adrenergic receptors.[8]

Table 3: Potency (EC50) of Ephedrine Analogues as Substrates for Norepinephrine and Dopamine Transporters

| Compound | Norepinephrine Transporter (NET) EC50 (nM) | Dopamine Transporter (DAT) EC50 (nM) |

| (-)-Ephedrine | 46.5 ± 6.3 | 236 ± 32 |

| (+)-Ephedrine | 233 ± 31 | 2124 ± 287 |

| (+)-Pseudoephedrine | 225 ± 29 | 2017 ± 272 |

| (-)-Norephedrine | 40.1 ± 5.5 | 307 ± 41 |

| (+)-Norephedrine | 104 ± 14 | 1046 ± 141 |

| (-)-Cathine | 53.7 ± 7.2 | 759 ± 102 |

| (+)-Cathine | 186 ± 25 | 2818 ± 380 |

| (-)-Methcathinone | 77.8 ± 10.5 | 113 ± 15 |

| (+)-Methcathinone | 129 ± 17 | 258 ± 35 |

| (-)-Cathinone | 68.1 ± 9.2 | 136 ± 18 |

| (+)-Cathinone | 112 ± 15 | 291 ± 39 |

Data sourced from Rothman et al., 2003.[6] The most potent pharmacological action of ephedrine-like compounds is their function as substrates for the norepinephrine transporter, leading to the release of norepinephrine.[4][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of ephedrine analogues.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of ephedrine analogues for α- and β-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [125I]-cyanopindolol for β), and varying concentrations of the unlabeled ephedrine analogue.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of a known high-affinity non-radiolabeled antagonist (e.g., phentolamine for α, propranolol for β).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the ephedrine analogue.

-

Plot the specific binding as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation for β-Adrenergic Receptors

Objective: To determine the functional potency (EC50) and efficacy of ephedrine analogues at Gs-coupled β-adrenergic receptors.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human β-adrenergic receptor subtype of interest.

-

Seed the cells into 96-well plates and grow to confluence.

-

-

cAMP Accumulation Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Add varying concentrations of the ephedrine analogue or a standard agonist (e.g., isoproterenol) to the wells.

-

Incubate at 37°C for 15-30 minutes to stimulate cAMP production.

-

Lyse the cells to release the accumulated cAMP.

-

-

cAMP Quantification (HTRF Assay):

-

Use a commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

-

Add the HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) to the cell lysates.

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the ephedrine analogue.

-

Determine the EC50 value (the concentration of the analogue that produces 50% of the maximal response) and the maximal efficacy (Emax) by non-linear regression analysis.

-

Neurotransmitter Uptake Assay for Monoamine Transporters

Objective: To determine the potency (EC50) of ephedrine analogues to induce neurotransmitter release via the norepinephrine transporter (NET) and dopamine transporter (DAT).

Methodology:

-

Synaptosome Preparation:

-

Dissect brain regions rich in the transporter of interest (e.g., striatum for DAT, hypothalamus for NET) from rats.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomes in a physiological buffer.

-

-

Neurotransmitter Release Assay:

-

Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-dopamine) at 37°C.

-

Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Aliquot the pre-loaded synaptosomes into tubes containing varying concentrations of the ephedrine analogue.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage of neurotransmitter released at each concentration of the ephedrine analogue.

-

Plot the percentage of release as a function of the log concentration of the analogue.

-

Determine the EC50 value for release by non-linear regression analysis.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of ephedrine analogues.

Signaling Pathways

References

- 1. revvity.com [revvity.com]

- 2. cAMP accumulation and β-arrestin translocation assays [bio-protocol.org]

- 3. revvity.com [revvity.com]